molecular formula C9H6ClF3O2 B13572903 4-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde

4-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde

Cat. No.: B13572903
M. Wt: 238.59 g/mol
InChI Key: XSKIOFZCLKCLPM-UHFFFAOYSA-N
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Description

4-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H6ClF3O2 It is characterized by the presence of a benzaldehyde group substituted with a 2-chloro-1,1,2-trifluoroethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-chloro-1,1,2-trifluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzaldehyde is replaced by the 2-chloro-1,1,2-trifluoroethoxy group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reactions typically occur under basic conditions with nucleophiles such as sodium azide (NaN3) or thiourea.

Major Products:

    Oxidation: 4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid.

    Reduction: 4-(2-Chloro-1,1,2-trifluoroethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its aldehyde group. The trifluoroethoxy moiety can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and reach intracellular targets.

Comparison with Similar Compounds

  • 4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid
  • 4-(2-Chloro-1,1,2-trifluoroethoxy)benzyl alcohol
  • 4-(2-Chloro-1,1,2-trifluoroethoxy)benzene

Comparison: 4-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde is unique due to the presence of both an aldehyde group and a trifluoroethoxy moiety. This combination imparts distinct chemical reactivity and physical properties compared to its analogs, such as increased electrophilicity of the aldehyde group and enhanced lipophilicity due to the trifluoroethoxy group.

Properties

Molecular Formula

C9H6ClF3O2

Molecular Weight

238.59 g/mol

IUPAC Name

4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde

InChI

InChI=1S/C9H6ClF3O2/c10-8(11)9(12,13)15-7-3-1-6(5-14)2-4-7/h1-5,8H

InChI Key

XSKIOFZCLKCLPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OC(C(F)Cl)(F)F

Origin of Product

United States

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